H-Tyr-Ala-Glu-Gly-OH

Description

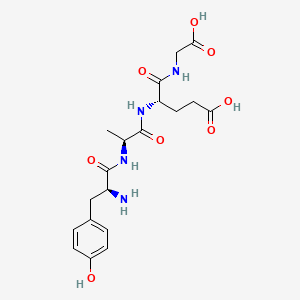

Structure

2D Structure

3D Structure

Properties

CAS No. |

61037-73-8 |

|---|---|

Molecular Formula |

C19H26N4O8 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C19H26N4O8/c1-10(22-18(30)13(20)8-11-2-4-12(24)5-3-11)17(29)23-14(6-7-15(25)26)19(31)21-9-16(27)28/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,31)(H,22,30)(H,23,29)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |

InChI Key |

NTLVTHRGNSITGQ-BPNCWPANSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for H Tyr Ala Glu Gly Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent methodology for producing peptides for research and industrial applications. mdpi.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. biosynth.comnih.gov This method simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the solid support. proteogenix.science

Evaluation of Coupling Reagent Systems for Tetrapeptide Elongation

Peptide bond formation involves the activation of the C-terminal carboxyl group of the incoming amino acid to facilitate its reaction with the N-terminal amino group of the resin-bound peptide. peptide.com The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. bachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) were among the first to be widely used. peptidescientific.comamericanpeptidesociety.org They activate the carboxyl group to form a reactive O-acylisourea intermediate. americanpeptidesociety.org DCC has the disadvantage of producing a poorly soluble byproduct, dicyclohexylurea (DCU), making it less suitable for SPPS. peptidescientific.com

Aminium/Uronium Salts: These are currently the most popular and efficient coupling reagents. bachem.com Examples include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU. peptidescientific.compeptide.com These reagents react with the carboxyl group to form a highly reactive ester, leading to rapid and efficient coupling with minimal racemization, especially when used in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). bachem.compeptidescientific.com

To further enhance coupling efficiency and suppress racemization, additives are often used in conjunction with coupling reagents. bachem.com The most common additives are 1-Hydroxybenzotriazole (HOBt) and its derivatives like 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). bachem.comacs.org

| Coupling Reagent | Class | Key Characteristics |

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Cost-effective; byproduct is soluble. Often used with HOBt or OxymaPure to reduce racemization. americanpeptidesociety.org |

| HBTU | Aminium/Uronium Salt | Highly efficient and fast. Low racemization. Byproducts are water-soluble, facilitating cleanup. peptidescientific.com |

| HATU | Aminium/Uronium Salt | More reactive than HBTU, especially for sterically hindered couplings. Very low racemization tendency. peptidescientific.com |

| PyBOP® | Phosphonium Salt | Highly effective reagent, particularly useful for difficult coupling steps. Generates HOBt as a byproduct. bachem.com |

Solid Support Selection and Linker Chemistry Considerations

The solid support is the insoluble polymer matrix upon which the peptide is assembled. nih.gov The linker, or "handle," is a bifunctional molecule that connects the first amino acid to this support. mdpi.combiosynth.com The choice of resin and linker is critical as it dictates the conditions for the final cleavage and the C-terminal functionality of the peptide. biosynth.com

For the synthesis of H-Tyr-Ala-Glu-Gly-OH, which has a free carboxylic acid at the C-terminus, a linker that is stable throughout the Fmoc-based synthesis but cleavable by acid is required.

Resins: The most common solid support is polystyrene (PS) cross-linked with divinylbenzene. proteogenix.science To improve solvation properties, especially for longer peptides, composite resins like polyethylene (B3416737) glycol-polystyrene (PEG-PS) are often used. biosynth.com

Linkers for Peptide Acids:

Wang Linker: This is a p-alkoxybenzyl alcohol linker that is widely used in Fmoc-SPPS to produce C-terminal peptide acids. It is stable to the basic conditions of Fmoc deprotection but is cleaved by moderate to strong concentrations of TFA (typically >50%). lsu.edu

2-Chlorotrityl Chloride (2-CTC) Linker: This linker is highly acid-sensitive. It allows the first amino acid to be attached without pre-activation and minimizes racemization. biosynth.com The final peptide can be cleaved under very mild acidic conditions (e.g., 1-5% TFA in Dichloromethane (DCM)), which keeps the acid-labile side-chain protecting groups intact if desired. For full deprotection, standard strong TFA cocktails are used.

| Linker | Resin Type | Cleavage Condition for Peptide Acid | Advantages |

| Wang | Polystyrene, PEG-PS | 95% TFA | Standard, reliable for many sequences. lsu.edu |

| 2-Chlorotrityl Chloride | Polystyrene | 1-5% TFA (mild) or 95% TFA (full deprotection) | Suppresses racemization of the first amino acid; allows for mild cleavage to obtain protected fragments. biosynth.com |

| HMBA | Polystyrene | Varies (e.g., ammonolysis, hydrolysis) | Versatile linker that can yield acids, amides, or esters depending on the cleavage method. biosynth.com |

Cleavage and Side-Chain Deprotection Techniques

The final step in SPPS is the cleavage of the completed peptide from the solid support, which simultaneously removes the side-chain protecting groups. thermofisher.com In the Fmoc/tBu strategy, this is accomplished with a single treatment of a strong acid cocktail. thermofisher.com

The most common cleavage reagent is Trifluoroacetic acid (TFA). thermofisher.com When acid-labile protecting groups like tBu are cleaved, they form reactive carbocations (e.g., the tert-butyl cation). thermofisher.com These cations can re-attach to or modify sensitive amino acid side chains, particularly the electron-rich rings of Tyrosine and Tryptophan. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations. thermofisher.comthermofisher.com

For this compound, the presence of Tyrosine makes the use of scavengers essential.

Reagent B ("Odorless" Cocktail): A common cocktail consisting of TFA/phenol/water/triisopropylsilane (TIS). TIS is a very effective carbocation scavenger. peptide.com

Reagent R: Composed of TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole. This is a robust cocktail suitable for peptides containing a variety of sensitive residues. thermofisher.com

The cleavage process involves treating the peptide-resin with the cocktail for 1-3 hours at room temperature. peptide.com Afterward, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. thermofisher.com

| Reagent Cocktail | Composition | Purpose of Scavengers |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | TIS: Scavenges trityl and t-butyl cations. Phenol: Protects Tyr side chain. Water: Aids in t-butyl group removal. peptide.com |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Thioanisole/EDT: Potent scavengers, particularly useful if Arg or Met were present. |

| Standard TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose cocktail suitable for many peptides, including those with Tyr. |

Solution-Phase Peptide Synthesis (LPPS) Strategies

Solution-phase peptide synthesis, also known as liquid-phase (LPPS) or classical synthesis, predates SPPS. springernature.com In this method, protected amino acids are coupled sequentially in a suitable organic solvent. researchgate.net A key difference from SPPS is that the intermediate peptide product must be purified after each coupling and deprotection step, often through crystallization or chromatography. acs.org

For a tetrapeptide like this compound, a common LPPS strategy is fragment condensation . springernature.com This involves synthesizing smaller peptide fragments (e.g., two dipeptides) separately and then coupling them together. This approach can be more efficient and can minimize racemization, which is a risk when activating a single amino acid that is part of a longer peptide chain. springernature.com

A potential (2+2) fragment condensation strategy could be:

Fragment 1 Synthesis: Synthesize the dipeptide Boc-Tyr(Bzl)-Ala-OH.

Fragment 2 Synthesis: Synthesize the dipeptide H-Glu(OBzl)-Gly-OMe (as a methyl ester).

Fragment Coupling: Couple the two fragments using a coupling reagent like DCC/HOBt to form the protected tetrapeptide: Boc-Tyr(Bzl)-Ala-Glu(OBzl)-Gly-OMe.

Final Deprotection: Remove the C-terminal methyl ester (saponification) followed by the simultaneous removal of the N-terminal Boc and side-chain Bzl protecting groups (e.g., via catalytic hydrogenation) to yield the final product, this compound.

The Boc/Bzl protection scheme is often preferred for LPPS. researchgate.net

Chemo-Enzymatic Synthesis Routes for Peptide Assembly

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govrsc.org Enzymes, such as proteases, can be used in reverse to act as ligases, forming peptide bonds with high stereospecificity, thereby eliminating the risk of racemization. beilstein-journals.org

This approach is particularly valuable for coupling peptide fragments. A possible chemo-enzymatic route for this compound could involve:

Chemical Synthesis of Fragments: Two dipeptide fragments are synthesized chemically. For example, Boc-Tyr-Ala-OH (the acyl donor) and H-Glu-Gly-OMe (the nucleophilic component, as an ester to enhance solubility and prevent self-polymerization).

Enzymatic Coupling: A suitable protease (e.g., thermolysin or papain, depending on substrate specificity) is used to catalyze the condensation of the two fragments in a controlled environment (e.g., a biphasic aqueous-organic system or in the presence of organic co-solvents to shift the equilibrium towards synthesis rather than hydrolysis).

Deprotection: The resulting protected tetrapeptide ester is then deprotected chemically to yield the final product.

The primary advantages of this method are the exceptionally mild reaction conditions and the absence of racemization at the coupling site. However, challenges include enzyme stability, substrate specificity, and often lower yields compared to purely chemical methods.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| 2-CTC | 2-Chlorotrityl Chloride |

| Boc | tert-Butoxycarbonyl |

| Bzl | Benzyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DCM | Dichloromethane |

| DIC | N,N'-Diisopropylcarbodiimide |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | N,N-Dimethylformamide |

| EDT | 1,2-Ethanedithiol |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HMBA | Hydroxymethylbenzoic acid |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole |

| OtBu | tert-Butyl ester |

| PEG-PS | Polyethylene glycol-polystyrene |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

Molecular Recognition and Ligand Binding Investigations of H Tyr Ala Glu Gly Oh

Principles of Peptide-Receptor Interactions and Binding Thermodynamics

Peptide-receptor interactions are governed by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. The specificity of these interactions arises from the precise geometric and chemical complementarity between the peptide ligand and the receptor's binding site. The thermodynamics of this binding process can be fully characterized by determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). whiterose.ac.uk A negative ΔG indicates a spontaneous binding event and is related to the binding affinity. The enthalpy change (ΔH) reflects the heat released or absorbed upon the formation of non-covalent bonds, while the entropy change (ΔS) relates to the change in the system's disorder, including conformational changes in both the peptide and receptor, as well as the release of solvent molecules. unl.edu

Quantitative Assessment of Binding Affinities via Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions. researchgate.net By titrating a solution of the ligand (H-Tyr-Ala-Glu-Gly-OH) into a sample cell containing the receptor, ITC can determine the key thermodynamic parameters of the binding event in a single experiment: the binding constant (Kₐ) or its reciprocal, the dissociation constant (Kₔ), the stoichiometry of binding (n), and the enthalpy change (ΔH). cornell.edu From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. unl.edu

Below is an illustrative data table representing a potential ITC experiment for the binding of this compound to a target receptor.

Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to a Receptor Measured by ITC

This table presents illustrative data from a hypothetical Isothermal Titration Calorimetry (ITC) experiment. The values are representative of a moderate-affinity peptide-receptor interaction and showcase the complete thermodynamic profile that can be obtained from such an analysis. The binding is shown to be enthalpically driven, with an unfavorable entropic component.

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Dissociation Constant (Kd) | 5.2 | µM |

| Association Constant (Ka) | 1.92 x 105 | M-1 |

| Gibbs Free Energy (ΔG) | -7.2 | kcal/mol |

| Enthalpy (ΔH) | -11.5 | kcal/mol |

| Entropy (-TΔS) | 4.3 | kcal/mol |

Elucidation of Binding Interfaces and Conformational Changes Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying peptide-receptor interactions at an atomic level. One common technique is Chemical Shift Perturbation (CSP), or chemical shift mapping. nih.govprotein-nmr.org.uk In a typical experiment, a 2D NMR spectrum (such as a ¹H-¹⁵N HSQC) of the isotopically labeled receptor is recorded in the absence and presence of the unlabeled peptide ligand, this compound. bcm.edu Residues at the binding interface or those experiencing conformational changes upon peptide binding will show significant changes in their corresponding chemical shifts. bohrium.com By mapping these perturbations onto the receptor's structure, the binding site can be identified. bcm.edu

Furthermore, NMR can provide insights into the conformational changes of the peptide itself upon binding. Techniques like Transferred Nuclear Overhauser Effect Spectroscopy (trNOE) can be used to study the conformation of the bound ligand. For a flexible peptide like this compound, which may be largely unstructured in solution, binding to a receptor can induce a more defined conformation. This disorder-to-order transition can be observed through changes in NMR parameters. nih.gov The glycine (B1666218) residue, in particular, may allow the peptide backbone to adopt a specific turn or bend required for optimal interaction with the receptor surface.

The following table provides hypothetical chemical shift perturbation data for the backbone amide protons of this compound upon binding to a receptor, illustrating how NMR can pinpoint key residues involved in the interaction.

Table 2: Illustrative ¹H Chemical Shift Perturbations (Δδ) for this compound upon Receptor Binding

This table shows hypothetical changes in the proton (¹H) chemical shifts for each amino acid residue in the this compound peptide upon binding to a receptor. Large perturbations, such as those shown for Tyrosine and Glutamic Acid, would suggest these residues are intimately involved in the binding interface, while smaller changes for Alanine (B10760859) and Glycine might indicate a lesser role or more subtle conformational adjustments.

| Residue | Free Peptide δ (ppm) | Bound Peptide δ (ppm) | Perturbation |Δδ| (ppm) |

|---|---|---|---|

| Tyr (NH) | 8.52 | 8.95 | 0.43 |

| Ala (NH) | 8.15 | 8.21 | 0.06 |

| Glu (NH) | 8.34 | 8.68 | 0.34 |

| Gly (NH) | 8.01 | 8.09 | 0.08 |

Supramolecular Host-Guest Chemistry with Synthetic Receptors (e.g., Cucurbit[n]urils)

Supramolecular chemistry involves the study of non-covalent interactions between a host molecule and a guest. Synthetic macrocyclic receptors, such as cucurbit[n]urils (CB[n]), are particularly adept at binding peptides in aqueous solution with high affinity and selectivity. nih.gov CB[n]s have a hydrophobic inner cavity and two polar, carbonyl-lined portals. trinity.edu This structure allows them to encapsulate hydrophobic amino acid side chains within their cavity while interacting with cationic groups, like the N-terminal ammonium group of a peptide, via ion-dipole interactions at the portals. researchgate.net

Analysis of Structural Determinants Governing Binding Affinity and Sequence Selectivity

The binding of peptides to cucurbit[n]urils is highly dependent on the peptide's amino acid sequence. Cucurbit nih.govuril (CB nih.gov), with its larger cavity, can simultaneously accommodate two aromatic residues. However, for a single N-terminal aromatic residue, cucurbit acs.orguril (CB acs.org) is often an excellent host. Studies have consistently shown a strong preference for aromatic residues like tyrosine, phenylalanine, and tryptophan, especially when located at the N-terminus of a peptide. trinity.edu

Mechanistic Insights into Hydrophobic and Polar-Pi Interactions Involving Aromatic Residues

The encapsulation of the tyrosine residue of this compound by a synthetic host like CB acs.org is a thermodynamically favorable process driven by several factors. The primary driving force is the hydrophobic effect, where the release of high-energy water molecules from the host's nonpolar cavity upon inclusion of the hydrophobic guest leads to a favorable increase in entropy and a favorable enthalpy change. nih.gov

Additionally, the aromatic ring of tyrosine can engage in polar-π or cation-π interactions. libretexts.org The electron-rich face of the tyrosine ring can interact favorably with cationic species or with the electron-deficient regions of other molecules. Within the context of a host-guest complex, the encapsulation can significantly enhance these otherwise weak interactions. nih.govnih.gov The confined environment of the host cavity can orient the guest molecule optimally, strengthening the binding affinity beyond what would be expected from simple hydrophobic encapsulation alone. acs.org

Investigations into the Influence of Peptide Secondary Structure on Binding Kinetics

A peptide must adopt a suitable conformation to enter the host's cavity. If the peptide exists in an ensemble of conformations, only a subset of which are "binding-competent," the binding process may be slowed. The flexibility imparted by the glycine residue in this compound could potentially facilitate faster entry into the host cavity compared to a more rigid peptide. Conversely, a pre-organized or constrained peptide that already presents the tyrosine residue in an optimal conformation for binding might exhibit a faster on-rate. Investigating the binding kinetics of a series of related peptides can thus shed light on how secondary structure and conformational flexibility impact molecular recognition events.

Peptide-Protein Interactions

Investigations into Enzyme-Peptide Substrate or Inhibitor Recognition Mechanisms

No published research was identified that specifically investigates this compound as a substrate or inhibitor for any enzyme. While studies exist for individual amino acid components, such as L-tyrosine, and for other peptides, this information is not directly applicable to the unique chemical entity of this compound. The spatial arrangement and combined chemical properties of the amino acid residues in this specific sequence would dictate its interaction with an enzyme's active site, and without experimental data, any discussion would be purely speculative.

Immunochemical Reactivity and Characterization of Antigenic Determinants Associated with Poly(L-tyrosyl-L-glutamyl-L-alanylglycyl)glycine-like Sequences

Similarly, there is a lack of specific data on the immunochemical reactivity and antigenic determinants of this compound or polymers with this repeating unit. The antigenicity of a peptide is highly dependent on its sequence, length, and conformation, as these factors determine its ability to be recognized by antibodies and T-cell receptors. Without studies involving this particular peptide, no scientifically accurate information can be provided regarding its potential as an epitope or its role in an immune response.

Structural Biology and Conformational Analysis of H Tyr Ala Glu Gly Oh

High-Resolution Structural Determination of Peptide-Ligand Complexes (e.g., X-ray Crystallography)

While a specific crystal structure for H-Tyr-Ala-Glu-Gly-OH is not publicly available, studies on other short, acyclic peptides have successfully elucidated their solid-state conformations, including the presence of specific turn structures and intermolecular hydrogen bonding networks that stabilize the crystal lattice. researchgate.net For this compound, a crystallographic study would define the torsion angles (phi, psi) of the peptide backbone, the orientation of the amino acid side chains (tyrosine's phenol, alanine's methyl, and glutamic acid's carboxylic acid), and the network of hydrogen bonds. This information is fundamental for understanding the peptide's intrinsic conformational preferences, which may influence its biological activity. The structure of peptide-ligand complexes, where the peptide is bound to a target molecule, can also be determined, offering insights into the specific interactions that mediate molecular recognition.

Spectroscopic Characterization of Peptide Conformations in Solution (e.g., Circular Dichroism, Advanced NMR Techniques)

Spectroscopic techniques are invaluable for studying the conformation of peptides in solution, which is often more biologically relevant than the solid-state structure.

Circular Dichroism (CD) Spectroscopy provides information about the secondary structure of peptides. A study on poly(Tyr-Ala-Glu-Gly), a polymer made of the repeating this compound unit, demonstrated that this polypeptide adopts an α-helical conformation at neutral pH. acs.org CD spectra of peptides exhibit characteristic bands that correspond to different secondary structures like α-helices, β-sheets, and random coils. For this compound, CD spectroscopy could be used to assess its propensity to form ordered structures in different solvent environments, which can mimic the polar or nonpolar environments of a biological system. nih.govu-tokyo.ac.jp

Advanced Nuclear Magnetic Resonance (NMR) Techniques offer detailed, atom-level information about peptide conformation and dynamics in solution. Two-dimensional NMR methods like TOCSY and NOESY can be used to assign the proton resonances and to identify protons that are close in space, respectively. nih.gov

Studies on tetrapeptides of the H-Gly-Gly-X-L-Ala-OH series have provided a set of "random-coil" 1H-NMR parameters that serve as a baseline for conformational studies. researchgate.netresearchgate.net Deviations from these random-coil chemical shifts in this compound would indicate the presence of stable secondary structures. For instance, the chemical shifts of the α-protons are particularly sensitive to the backbone conformation. Furthermore, the temperature coefficients of the amide proton chemical shifts can identify protons involved in stable intramolecular hydrogen bonds, which are characteristic of folded structures. nih.gov Solid-state 13C NMR can also be used to probe the local electronic environment of the carbon atoms, with the Cγ chemical shifts of tyrosine and phenylalanine being sensitive to the peptide's conformation. illinois.edu

Table 1: Representative 1H-NMR Chemical Shifts for Amino Acid Residues in Random-Coil Tetrapeptides Data adapted from studies on H-Gly-Gly-X-L-Ala-OH peptides and may serve as a reference for this compound. researchgate.net

| Residue | Proton | Chemical Shift (ppm in D₂O) |

|---|---|---|

| Tyr | α-H | ~4.2 |

| β-H | ~2.9 | |

| Aromatic-H | ~6.8, ~7.1 | |

| Ala | α-H | ~4.1 |

| β-H (CH₃) | ~1.3 | |

| Glu | α-H | ~4.1 |

| β-H | ~2.1 | |

| γ-H | ~2.3 |

Theoretical and Computational Modeling of Peptide Structure and Dynamics

Computational methods complement experimental techniques by providing a dynamic and energetic view of the peptide's conformational landscape.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. acs.org For this compound, an MD simulation would involve placing the peptide in a box of explicit water molecules and calculating the forces between all atoms to simulate their motion over time. This approach allows for the exploration of the peptide's conformational space, identifying the most stable and frequently visited conformations. researchgate.net

MD simulations can reveal the flexibility of the peptide backbone and side chains, the dynamics of intramolecular hydrogen bonds, and the interactions between the peptide and the surrounding water molecules. nih.gov By analyzing the simulation trajectory, one can generate Ramachandran plots to visualize the distribution of backbone dihedral angles and identify preferred secondary structures. While no specific MD studies on this compound are available, research on other short peptides has demonstrated the utility of MD in reproducing experimental NMR data and understanding conformational preferences. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT) or semi-empirical methods like PM3, provide detailed insights into the electronic structure and intrinsic properties of molecules. jomardpublishing.comhilarispublisher.com These methods can be used to calculate the optimized geometry of this compound in the gas phase or with implicit solvent models, revealing the lowest energy conformation without the influence of crystal packing forces. researchgate.net

Table 2: Properties Derivable from Computational Modeling of this compound

| Computational Method | Predicted Properties | Relevance |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Conformational ensembles, backbone flexibility, hydrogen bond dynamics, solvent interactions, Ramachandran plots. | Understanding the dynamic behavior and stability of the peptide in a solution environment. |

Analytical Methodologies for Characterization and Quantification in Academic Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of H-Tyr-Ala-Glu-Gly-OH, enabling its separation from impurities and the quantification of its constituent amino acids.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthesized this compound peptide. Its versatility is enhanced by employing various detection modes.

Due to the inherent lack of strong native fluorescence in most amino acids (with tryptophan and to a lesser extent, tyrosine, being exceptions), derivatization is a common strategy to enhance detection sensitivity. researchgate.net This process involves chemically modifying the amino acids or the peptide with a fluorescent tag either before (pre-column) or after (post-column) chromatographic separation. creative-proteomics.com

Detailed Research Findings: For the analysis of this compound or its constituent amino acids, several derivatization reagents are widely used in academic research. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent adducts. It is suitable for both fluorescence and UV detection. researchgate.netcreative-proteomics.com The derivatization is rapid, and the resulting products are stable. creative-proteomics.com An approach using a solid adsorbent for FMOC derivatization has been shown to decrease the formation of byproducts and allow for complete elimination of excess reagent. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a highly reactive reagent that forms stable, fluorescent urea (B33335) derivatives with amino acids in a quick, single-step procedure. nih.gov The resulting derivatives can be separated by reversed-phase HPLC and detected with high sensitivity, with detection limits reported to be in the femtomole range. nih.govresearchgate.net

Ortho-phthalaldehyde (OPA): Often used with a thiol, OPA reacts specifically with primary amines to yield intensely fluorescent isoindole derivatives. This method is noted for its high sensitivity and simplicity. bevital.no

Fluorescamine: This reagent reacts rapidly with primary amino acids to form fluorescent derivatives. It is particularly useful as the reagent itself is non-fluorescent, minimizing interference. creative-proteomics.com

Table 1: Common Derivatization Reagents for Fluorescence Detection of Peptides and Amino Acids

| Derivatizing Reagent | Abbreviation | Target Group | Excitation (λex) | Emission (λem) | Key Features |

|---|---|---|---|---|---|

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | 265 nm | 310 nm | Rapid reaction, stable product. creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary Amines | 250 nm | 395 nm | Forms stable derivatives, high sensitivity. nih.gov |

| Ortho-phthalaldehyde | OPA | Primary Amines | 340 nm | 455 nm | High sensitivity, simple procedure. bevital.no |

| Fluorescamine | - | Primary Amines | 390 nm | 475 nm | Rapid reaction, reagent is non-fluorescent. creative-proteomics.com |

| 2,3-Naphthalenedicarboxaldehyde | NDA | Primary Amines | 420 nm | 490-520 nm | Rapid reaction at room temperature. mdpi.com |

Direct detection of this compound is possible using UV spectrophotometry. The presence of the tyrosine residue, with its aromatic side chain, allows for specific detection at approximately 280 nm. thermofisher.com More general detection of the peptide bond can be achieved at lower wavelengths, typically between 210 and 220 nm. thermofisher.comsigmaaldrich.com Acetonitrile is a commonly used organic solvent in the mobile phase for polypeptide reversed-phase chromatography due to its low viscosity and transparency to low-wavelength UV light. hplc.eu

Detailed Research Findings: In practice, a dual-wavelength approach is often beneficial. Monitoring at 215 nm provides a general chromatogram of all peptide-containing species, while monitoring at 280 nm is more specific to tyrosine-containing peptides like this compound. The ratio of the peak areas at these two wavelengths can also serve as an indicator of purity. For derivatized amino acids, the detection wavelength is determined by the chromophore introduced; for instance, AQC derivatives are typically detected around 248 nm or 254 nm. researchgate.net

Table 2: Typical HPLC-UV Conditions for Peptide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, wide pore (e.g., 300 Å) | Separation based on hydrophobicity. hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water | Ion-pairing agent, improves peak shape. hplc.eu |

| Mobile Phase B | 0.1% TFA in acetonitrile | Organic modifier for elution. hplc.eu |

| Gradient | Linear gradient from low to high %B | Elutes peptides based on increasing hydrophobicity. |

| Detection Wavelength | 215-220 nm | Detection of the peptide backbone. sigmaaldrich.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Specific Amino Acid or Peptide Analysis

HILIC is a chromatographic technique that utilizes a hydrophilic stationary phase and a high-organic-content mobile phase. halocolumns.com It is particularly effective for the separation of polar compounds, such as peptides and amino acids, that are poorly retained in reversed-phase HPLC. mac-mod.compolylc.com The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the stationary phase. halocolumns.com More hydrophilic analytes are retained longer. halocolumns.com

Detailed Research Findings: HILIC is complementary to reversed-phase chromatography, often providing an opposite elution order. polylc.com It has proven to be an efficient choice for retaining and separating underivatized amino acids from a hydrolyzed peptide sample. researchgate.net Research has focused on developing models to predict peptide retention times in HILIC based on amino acid composition, which aids in method development and peptide identification. mac-mod.comchromatographytoday.com The use of HILIC coupled with mass spectrometry (HILIC-MS) enhances the sensitivity of detection for polar analytes. researchgate.net

Gas Chromatography for Amino Acid Quantitation

Gas Chromatography (GC) is not suitable for the analysis of the intact this compound peptide due to its non-volatile nature. However, it is a powerful technique for the quantitative analysis of the constituent amino acids following acid hydrolysis of the peptide. researchgate.netcreative-proteomics.com

Detailed Research Findings: To make the amino acids amenable to GC analysis, they must be chemically modified into volatile derivatives. creative-proteomics.comacs.org This typically involves a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino and other functional groups. creative-proteomics.com For example, amino acids can be converted into N(O,S)-trifluoroacetyl-O-isopropyl esters or pentafluoropropionyl amino acid 2-propyl esters. researchgate.netresearchgate.net These volatile derivatives are then separated on a capillary column, often one with a chiral stationary phase (e.g., Chirasil-Val) to resolve D- and L-enantiomers. researchgate.netresearchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for highly sensitive and reliable quantification, even enabling the determination of racemization that may occur during hydrolysis by using deuterated acid. researchgate.netnih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Sequence Verification

Mass spectrometry is an indispensable tool for the structural characterization of this compound. It provides a highly accurate determination of the peptide's molecular weight, which serves as a primary confirmation of its identity. The theoretical monoisotopic mass of this compound (C₁₈H₂₄N₄O₈) is 440.1598 g/mol .

Detailed Research Findings: Tandem mass spectrometry (MS/MS) is employed for sequence verification. uniroma1.itpressbooks.pub In this technique, the protonated peptide ion (the precursor ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. uniroma1.it The fragmentation typically occurs at the peptide bonds, producing a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. jhsph.edu By analyzing the pattern of b- and y-ions in the MS/MS spectrum, the amino acid sequence can be definitively confirmed. This method is extremely fast and requires only small amounts of material. pnas.org

Table 3: Theoretical Monoisotopic Masses of b- and y-ions for this compound

| Sequence | b-ion | Mass (m/z) | y-ion | Mass (m/z) |

|---|---|---|---|---|

| Tyr | b₁ | 164.0706 | y₄ | 441.1676 |

| Ala | b₂ | 235.1077 | y₃ | 278.1023 |

| Glu | b₃ | 364.1499 | y₂ | 207.0652 |

| Gly | b₄ | 421.1714 | y₁ | 78.0287 |

Masses calculated for singly charged [M+H]⁺ ions.

Electrophoretic Techniques for Peptide Purity and Heterogeneity Analysis

In the landscape of academic research, establishing the purity and homogeneity of synthetic peptides is a critical prerequisite for their use in biological and functional studies. Electrophoretic techniques, particularly capillary electrophoresis (CE), have emerged as powerful and high-resolution analytical methods for this purpose. nih.govnih.gov Capillary zone electrophoresis (CZE), the most common mode of CE, separates molecules based on their charge-to-size ratio in an electric field, offering a different separation mechanism from the hydrophobicity-based separation of reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov This orthogonality makes CZE an invaluable tool for detecting impurities that might co-elute with the main peptide in an HPLC separation. nih.gov

The analysis of synthetic peptides by CZE can reveal a range of impurities. These may include deletion sequences (e.g., H-Tyr-Ala-Gly-OH), incomplete deprotection products, or diastereomers formed by racemization during synthesis. acs.org The high efficiency of CZE allows for the separation of peptides that differ by even a single amino acid or a subtle change in charge or conformation. db-thueringen.de

Research on peptides with similar characteristics to this compound, such as those containing both hydrophobic and acidic residues, has demonstrated the utility of CZE. For instance, the addition of organic modifiers to the BGE can improve the analysis of peptides with hydrophobic residues, preventing their interaction with the capillary wall and improving peak shape. nih.gov Moreover, the use of strongly acidic or basic BGEs can be employed to maximize the charge differences between the target peptide and its impurities, enhancing separation selectivity. cas.cz For example, at a low pH, the carboxylic acid groups of the glutamic acid and the C-terminus will be protonated, and the peptide will have a net positive charge due to the N-terminal amino group. Conversely, at a high pH, the carboxylic acid groups and the phenolic hydroxyl group of tyrosine will be deprotonated, resulting in a net negative charge.

The following data tables summarize typical conditions and potential separation results for the analysis of a tetrapeptide like this compound by CZE, based on established methodologies for similar synthetic peptides.

Table 1: Illustrative CZE Conditions for the Analysis of this compound

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 30-50 cm total length | Standard for high-efficiency peptide separations. |

| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) buffer, pH 2.5 | At this pH, the peptide has a net positive charge, allowing for good separation of acidic variants. |

| Applied Voltage | 15-25 kV | Provides efficient separation within a reasonable timeframe. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A small injection plug maintains high resolution. |

| Detection | UV absorbance at 200 nm or 214 nm | General peptide bond absorbance for quantification. |

| UV absorbance at 275-280 nm | Specific detection of the tyrosine residue. |

Table 2: Potential Heterogeneities of this compound Detectable by CZE

| Potential Impurity/Heterogeneity | Basis of Separation from this compound |

| H-Ala-Glu-Gly-OH (Deletion Sequence) | Different charge-to-size ratio due to the absence of the N-terminal tyrosine. |

| H-Tyr-Ala-Asp-Gly-OH (Substitution) | The side chain of aspartic acid has a different pKa than glutamic acid, leading to a different net charge at certain pH values. |

| H-D-Tyr-Ala-Glu-Gly-OH (Diastereomer) | While having the same charge and mass, diastereomers can sometimes be separated with the use of chiral selectors in the BGE. acs.org |

| Incomplete side-chain deprotection | The presence of protecting groups alters the mass and potentially the charge of the peptide, leading to different migration behavior. |

| Cyclized N-terminal Glutamic Acid | The cyclization of the N-terminal glutamic acid to pyroglutamic acid results in the loss of a positive charge from the N-terminal amine, causing a significant change in electrophoretic mobility. sci-hub.se |

In academic research, the application of these electrophoretic techniques is fundamental to ensuring the quality of synthetic peptides like this compound, thereby underpinning the validity of subsequent experimental results.

Peptidomimetics and Rational Design Principles for Bioactive Analogues of H Tyr Ala Glu Gly Oh

Strategies for Rational Design and Modification of H-Tyr-Ala-Glu-Gly-OH Derivatives

The rational design of analogues of this compound involves a systematic approach to modify its structure to improve its therapeutic potential. acs.org A key strategy is the utilization of structure-activity relationship (SAR) studies, which help identify the critical amino acid residues and functional groups responsible for biological activity. mdpi.com By understanding these relationships, targeted modifications can be made to enhance desired properties such as binding affinity, potency, and stability. mdpi.com

One common approach is alanine (B10760859) scanning, where each amino acid residue is systematically replaced with alanine to determine its importance for the peptide's function. rsc.org For instance, studies on other peptides have shown that replacing key residues can significantly impact anti-hyperglycaemic effects. rsc.org This information guides further modifications, such as the introduction of non-natural amino acids or conformational constraints. mdpi.comrsc.org

Computational methods, including molecular docking and simulations, play a crucial role in the rational design process. rsc.org These techniques provide insights into the binding modes of the peptide with its target receptor, allowing for the design of analogues with improved interactions. rsc.orgsci-hub.se The goal is to create peptidomimetics that mimic the bioactive conformation of the parent peptide while possessing superior pharmacological properties. nih.gov

Investigations into Backbone Modifications and the Development of Conformationally Constrained Analogues

Backbone modifications are a powerful tool for developing conformationally constrained analogues of peptides like this compound. researchgate.netacs.org These modifications aim to rigidify the peptide's structure, which can lead to increased receptor selectivity and affinity by reducing the entropic penalty upon binding. mdpi.comnih.gov

One strategy involves the replacement of amide bonds with isosteres such as thioamides. acs.orgfigshare.com This modification can alter the peptide's hydrogen bonding capabilities and induce a more defined secondary structure, such as a β-hairpin. acs.orgacs.org For example, the introduction of a thioamide at specific positions in a tetrapeptide has been shown to reinforce its structure and improve catalytic efficiency in certain reactions. acs.org

Another approach to induce conformational constraint is the introduction of pseudo-proline (ΨPro) analogues or other cyclic structures within the peptide backbone. nih.gov These modifications can stabilize turn structures, which are often crucial for biological activity. 5z.com For instance, replacing a proline residue with a pseudo-proline has been shown to enhance the activity of some peptide inhibitors. nih.gov The development of conformationally constrained analogues often leads to compounds with significantly higher binding affinities compared to their linear counterparts. researchgate.net

Table 1: Examples of Backbone Modifications and Their Effects

| Modification Type | Example | Observed Effect | Reference |

|---|---|---|---|

| Thioamide Substitution | Replacement of an amide bond with a thioamide in a tetrapeptide. | Reinforcement of β-hairpin structure, improved catalytic activity. | acs.org |

| Pseudo-proline Incorporation | Substitution of proline with a pseudo-proline analogue. | Enhanced inhibitory activity. | nih.gov |

Exploration of Non-Natural Amino Acid Incorporations to Enhance Stability or Function

The incorporation of non-natural amino acids (NNAAs) is a key strategy to enhance the stability and function of peptides like this compound. rsc.orgqyaobio.com NNAAs are not found among the 20 common proteinogenic amino acids and can be either naturally occurring or chemically synthesized. bitesizebio.comwikipedia.org Their inclusion can confer resistance to proteolytic degradation, as enzymes may not recognize the modified peptide as a substrate. qyaobio.com

Swapping L-amino acids with their D-enantiomers is a common technique to increase a peptide's half-life. nih.gov However, this can sometimes compromise biological activity. Other NNAAs can be used to introduce novel side chains with altered physicochemical properties, such as hydrophobicity or charge, which can modulate receptor binding and selectivity. rsc.orgrsc.org For example, the introduction of a silylated amino acid has been shown to increase the hydrophobicity and potency of a neurotensin (B549771) analogue. mdpi.com

Furthermore, NNAAs can be used to create specific conformational constraints, stabilizing secondary structures like α-helices and β-turns. qyaobio.com This structural stabilization can lead to enhanced affinity and selectivity for the target receptor. qyaobio.com The vast chemical space of NNAAs offers extensive possibilities for designing peptides with tailored pharmacological profiles. rsc.org

Table 2: Examples of Non-Natural Amino Acid Incorporation and Their Purpose

| Non-Natural Amino Acid Type | Purpose of Incorporation | Potential Outcome | Reference |

|---|---|---|---|

| D-Amino Acids | Increase proteolytic stability. | Longer in vivo half-life. | nih.gov |

| Silylated Amino Acids | Increase hydrophobicity. | Improved receptor binding and potency. | mdpi.com |

| Halogenated Phenylalanine Derivatives | Modify aromatic interactions. | Enhanced receptor selectivity and efficacy. | 5z.com |

Cyclization Strategies for Altered Bioactivity and Proteolytic Resistance

Cyclization is a widely used strategy to enhance the bioactivity and proteolytic resistance of peptides. nih.govresearchgate.net By constraining the peptide into a cyclic structure, its conformational flexibility is reduced, which can pre-organize the molecule into its bioactive conformation, leading to higher receptor affinity and selectivity. mdpi.comsci-hub.se Cyclized peptides are also generally more stable against degradation by proteases. nih.govresearchgate.net

There are several methods for peptide cyclization, including head-to-tail, head-to-side-chain, side-chain-to-tail, and side-chain-to-side-chain cyclization. nih.govmdpi.com The choice of strategy depends on the desired structure and the amino acid sequence of the peptide. mdpi.com For instance, head-to-tail cyclization, which forms a complete ring between the N- and C-termini, is a common approach. mdpi.com

Lactam bridges, formed between the side chains of amino acids like glutamic acid and lysine, are another effective way to create cyclic analogues. rsc.org This strategy has been successfully employed to design conformationally constrained analogues with improved biological activities. rsc.org The introduction of a third cyclization bridge at the termini of a peptide has also been shown to rigidify its active conformation and suppress disulfide scrambling, leading to enhanced stability. sci-hub.se

Table 3: Common Peptide Cyclization Strategies

| Cyclization Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Head-to-Tail | The N-terminal amine is linked to the C-terminal carboxylic acid. | Creates a fully cyclic peptide, often enhancing stability. | mdpi.com |

| Side-Chain-to-Side-Chain | The side chains of two amino acid residues are linked. | Stabilizes secondary structures like α-helices and β-sheets. | nih.gov |

| Lactam Bridge | An amide bond is formed between the side chains of an acidic and a basic amino acid. | Introduces conformational constraint, can improve activity. | rsc.org |

N-Terminal and C-Terminal Derivatizations for Modulating Biological Properties

Modifications at the N-terminus and C-terminus of a peptide can significantly influence its biological properties, including stability, receptor affinity, and potency. mdpi.comnih.gov These derivatizations can protect the peptide from degradation by exopeptidases and introduce new functional groups that can interact with the target receptor.

N-terminal modifications often involve acylation, such as the addition of an acetyl group, or the introduction of other capping motifs. frontiersin.org For example, N-terminal acetylation can improve the helical propensity of a peptide. rsc.org The addition of a guanidyl group to the N-terminus of an enkephalin-like tetrapeptide has been shown to enhance its stability, lipophilicity, and potency. mdpi.com Derivatization with specific reagents can also be used to improve detection sensitivity in analytical methods. jst.go.jp

C-terminal modifications can include amidation or the formation of esters or other derivatives. researchgate.net C-terminal amidation is a common strategy to neutralize the negative charge of the carboxyl group, which can improve receptor binding and metabolic stability. Selective derivatization of the C-terminal carboxyl group is also a key step in certain analytical techniques for peptide sequencing. researchgate.netnist.gov These terminal modifications are crucial tools in the rational design of peptide-based therapeutics. mdpi.com

Q & A

(Basic) How can researchers optimize the solid-phase synthesis of H-Tyr-Ala-Glu-Gly-OH to improve yield and purity?

Methodological Answer:

To optimize synthesis, systematically vary coupling agents (e.g., HBTU vs. DCC), resin types (e.g., Wang vs. Rink amide), and deprotection conditions (e.g., piperidine concentration). Monitor intermediate purity at each step using HPLC and mass spectrometry . For challenging residues like glutamic acid (Glu), consider side-chain protecting groups (e.g., OtBu) to minimize side reactions. Post-synthesis, use preparative HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) for purification. Document stepwise yields and purity metrics to identify bottlenecks .

(Basic) What analytical techniques are most robust for characterizing the structural integrity of this compound?

Methodological Answer:

Combine circular dichroism (CD) to assess secondary structure in aqueous buffers and NMR spectroscopy (1H and 13C) to confirm backbone connectivity and side-chain conformations. For mass validation, use ESI-MS or MALDI-TOF with α-cyano-4-hydroxycinnamic acid as the matrix. Cross-validate results with FT-IR to detect amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹). Always include a reference standard (e.g., commercial tetrapeptide) for comparative analysis .

(Advanced) How should researchers design experiments to resolve contradictory data on the bioactivity of this compound across different cell lines?

Methodological Answer:

- Control Variables: Standardize cell culture conditions (e.g., passage number, serum concentration) and peptide solubility (use DMSO stock with ≤0.1% final concentration).

- Dose-Response Curves: Test a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Mechanistic Probes: Combine knockdown assays (e.g., siRNA targeting putative receptors) with competitive binding studies.

- Data Normalization: Use internal controls (e.g., housekeeping genes for qPCR) and report raw data alongside normalized values to enhance reproducibility .

(Advanced) What computational strategies can predict the interaction of H-Tyr-Ala-Glu-Glu-OH with potential protein targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate peptide flexibility in explicit solvent (e.g., TIP3P water model) using AMBER or GROMACS.

- Docking: Use AutoDock Vina to screen against databases like PDB for proteins with Tyr/Ala/Glu/Gly motifs. Prioritize binding pockets with high conservation scores.

- Machine Learning: Train models on peptide-protein interaction datasets (e.g., BioLip) to predict affinity. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

(Basic) How can researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

- Buffer Stability: Incubate the peptide in PBS (pH 7.4), gastric fluid (pH 2.0), and intestinal fluid (pH 6.8) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for HPLC analysis.

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting temperature (Tm).

- Enzymatic Degradation: Add proteases (e.g., trypsin, pepsin) and monitor degradation via LC-MS/MS. Include protease inhibitors as negative controls .

(Advanced) What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests: Compare multiple treatment groups; use Tukey’s HSD for pairwise comparisons.

- Power Analysis: Predefine sample sizes (n ≥ 6) to ensure statistical power >0.8.

- Reproducibility: Adhere to NIH guidelines for preclinical research, including blinding and randomization .

(Basic) How should researchers formulate hypotheses about the biological role of this compound based on existing literature?

Methodological Answer:

- Literature Mining: Use tools like SciFinder or PubMed to identify structural analogs (e.g., Tyr-X-Glu motifs) with known functions (e.g., kinase substrates).

- Gap Analysis: Highlight underexplored pathways (e.g., neuropeptide signaling) in recent reviews.

- Hypothesis Framework: Structure hypotheses as testable mechanistic questions: “Does this compound modulate [Target] via [Pathway] in [Model System]?” .

(Advanced) How can contradictory NMR and CD data on the secondary structure of this compound be reconciled?

Methodological Answer:

- Contextual Factors: CD may detect transient helices in solution, while NMR captures static conformations. Repeat experiments under identical buffer/solvent conditions.

- Temperature Effects: Perform variable-temperature NMR to assess conformational flexibility.

- Complementary Techniques: Use X-ray crystallography (if crystallizable) or SAXS (small-angle X-ray scattering) for ensemble averaging. Publish raw spectra and coordinate files for peer validation .

(Basic) What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

Methodological Answer:

- Detailed SOPs: Document resin swelling times, coupling durations, and washing steps.

- Shared Standards: Distribute a common batch of peptide for inter-lab calibration.

- Open Data: Deposit synthesis and characterization data in repositories like Zenodo or PeptideAtlas. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

(Advanced) How can researchers validate the proposed enzymatic cleavage sites of this compound?

Methodological Answer:

- Mutagenesis: Synthesize analogs with Ala substitutions (e.g., Tyr-Ala-Ala-Gly) and compare cleavage rates.

- MS/MS Fragmentation: Identify cleavage products using collision-induced dissociation (CID).

- Enzyme Kinetics: Perform Michaelis-Menten analyses with varying substrate concentrations. Use Lineweaver-Burk plots to calculate Km and Vmax .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.